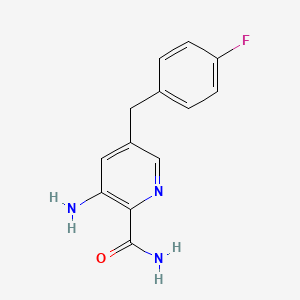

3-Amino-5-(4-fluorobenzyl)picolinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12FN3O |

|---|---|

Molecular Weight |

245.25 g/mol |

IUPAC Name |

3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxamide |

InChI |

InChI=1S/C13H12FN3O/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(16)18)17-7-9/h1-4,6-7H,5,15H2,(H2,16,18) |

InChI Key |

RQCFZUIJTLCTBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)N)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 4 Fluorobenzyl Picolinamide and Analogues

Retrosynthetic Analysis of the 3-Amino-5-(4-fluorobenzyl)picolinamide Core Structure

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.org For this compound, the primary disconnection points are the amide bond and the carbon-carbon bond connecting the benzyl (B1604629) group to the picolinamide (B142947) core.

The amide bond can be disconnected to reveal 3-amino-5-(4-fluorobenzyl)picolinic acid and ammonia (B1221849) or a protected amine equivalent. This disconnection is strategically sound as amide bond formation is a well-established and reliable transformation in organic synthesis. researchgate.net

Further disconnection of the C-C bond between the benzyl group and the pyridine (B92270) ring suggests a cross-coupling reaction. This retrosynthetic step points towards precursors such as a halogenated 3-aminopicolinamide derivative and a (4-fluorobenzyl) organometallic reagent, or a 5-halomethyl-3-aminopicolinamide and a fluorinated aryl nucleophile. This approach allows for the late-stage introduction of the fluorobenzyl moiety, offering flexibility in the synthesis of analogues.

An alternative disconnection involves the functional group interconversion of the amino group. The amino group can be derived from the reduction of a nitro group, which in turn can be introduced via nitration of the pyridine ring. This strategy, however, needs to consider the directing effects of the existing substituents on the pyridine ring.

Classical Synthetic Routes to Picolinamide Derivatives

Classical methods for the synthesis of picolinamide derivatives often involve multi-step sequences starting from readily available pyridine precursors.

Condensation Reactions Involving Pyridine Precursors

One of the fundamental approaches to constructing the picolinamide scaffold is through condensation reactions. This can involve the reaction of a suitably substituted 2-cyanopyridine (B140075) with an alcohol or alkene in a Ritter-type reaction to form the amide. researchgate.net Alternatively, the cyclization of 1,5-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride can provide a route to highly substituted pyridines, which can then be further functionalized to the desired picolinamide. nih.gov

Esterification and Amidation Strategies

A common and straightforward strategy involves the initial synthesis of a picolinic acid derivative, followed by esterification and subsequent amidation. Picolinic acids can be converted to their corresponding esters, such as methyl or ethyl esters, under acidic conditions. umsl.edu These esters then serve as activated intermediates for the amidation step.

The conversion of the ester to the picolinamide is typically achieved by reaction with ammonia or an appropriate amine. This amidation can be facilitated by heating or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBT). researchgate.net Another approach is the direct conversion of the carboxylic acid to the amide using a coupling agent.

Alternatively, the picolinic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride. nih.govnih.gov The resulting acyl chloride hydrochloride can then be reacted with an amine in the presence of a base to yield the desired picolinamide. nih.gov

| Reagent 1 | Reagent 2 | Reagent 3 | Product |

| Picolinic Acid | Thionyl Chloride | Amine/Base | Picolinamide |

| Picolinic Acid | Alcohol/Acid Catalyst | - | Picolinate Ester |

| Picolinate Ester | Ammonia/Amine | - | Picolinamide |

| Picolinic Acid | Coupling Agent (e.g., DCC, HOBT) | Amine | Picolinamide |

Multi-Step Synthesis from Substituted Pyridines and Fluorinated Benzyl Derivatives

A multi-step synthesis often provides a high degree of control over the introduction of various functional groups. libretexts.org A plausible route to this compound could commence with a substituted pyridine, for instance, a 3-amino-5-halopicolinic acid derivative. The synthesis of such intermediates can be achieved through a series of reactions including nitration, reduction, and halogenation of a starting picolinic acid. umsl.edu

The fluorinated benzyl group can be introduced via a coupling reaction with a suitable 4-fluorobenzyl organometallic reagent. The final step would then be the amidation of the carboxylic acid function as described in the previous section.

Advanced Synthetic Techniques for this compound Production

Modern synthetic chemistry offers more efficient and versatile methods for the construction of complex molecules like this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.org In the context of this compound synthesis, these reactions are particularly useful for introducing the 4-fluorobenzyl group onto the picolinamide core.

A common strategy is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com For the synthesis of the target molecule, this would entail coupling a 5-halo-3-aminopicolinamide with 4-fluorobenzylboronic acid. The picolinamide itself can act as a directing group in some palladium-catalyzed C-H functionalization reactions, offering alternative pathways for substitution. researchgate.net

Another relevant palladium-catalyzed reaction is the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds. acs.orgyoutube.com This could be employed in the synthesis of the 3-amino group by coupling a 3-halopicolinamide derivative with an amine source.

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. mdpi.com

| Reaction Type | Coupling Partners | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura Coupling | 5-Halo-3-aminopicolinamide and 4-fluorobenzylboronic acid | Pd catalyst (e.g., Pd(OAc)2), Ligand, Base | C-C bond |

| Buchwald-Hartwig Amination | 3-Halo-5-(4-fluorobenzyl)picolinamide and Amine | Pd catalyst, Ligand, Base | C-N bond |

Regioselective Functionalization Approaches

A key challenge in the synthesis of this compound is the precise installation of the 4-fluorobenzyl group at the C5 position of the picolinamide scaffold. Regioselective functionalization is paramount to avoid the formation of undesired isomers. One of the most powerful strategies to achieve this is through directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org

In this approach, the picolinamide functional group itself acts as a directed metalation group (DMG). The nitrogen and oxygen atoms of the amide can chelate to an organolithium reagent, such as n-butyllithium or sec-butyllithium, directing the deprotonation to the adjacent C3 position. However, to achieve substitution at the C5 position, a different strategy is often employed, such as a halogen-dance reaction or the use of a pre-functionalized pyridine ring.

Alternatively, transition-metal-catalyzed cross-coupling reactions are a mainstay for the regioselective formation of C-C bonds. For instance, a 5-halo-3-aminopicolinamide intermediate can be coupled with a 4-fluorobenzyl organometallic reagent (e.g., a Grignard or boronic acid derivative) in the presence of a palladium or nickel catalyst. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. The picolinamide moiety can also serve as a bidentate directing group in C-H activation reactions, facilitating functionalization at specific positions. chim.it

Table 1: Regioselective C-H Functionalization Directed by Picolinamide

| Catalyst System | Electrophile/Coupling Partner | Position Functionalized | Reference |

| Co(OAc)₂ / Mn(OAc)₂ | Alkynes | ortho-C-H of benzylamine | chim.it |

| Pd(OAc)₂ | Aryl iodides | ortho-C-H of β-phenylalanines | researchgate.net |

| Ni(cod)₂ | Not applicable (cleavage) | Not applicable | researchgate.netnih.gov |

| Rh(III) complexes | Heteroarenes | C3-position of pyridine | nih.gov |

Protection-Deprotection Strategies for Amino and Amide Moieties

The presence of multiple reactive sites in the precursors to this compound, namely the 3-amino group and the picolinamide amide, necessitates the use of protecting groups to ensure chemoselectivity during synthetic transformations. jocpr.comlibretexts.org

Protection of the Amino Group: The 3-amino group is nucleophilic and can undergo undesired side reactions. Carbamate-based protecting groups are commonly employed due to their ease of installation and removal under specific conditions. masterorganicchemistry.com

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under a wide range of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com

Benzyloxycarbonyl (Cbz): Installed using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.com

Protection of the Amide Moiety: While amides are generally less reactive than amines, protection of the picolinamide nitrogen can be necessary in certain synthetic routes, for instance, to prevent N-alkylation or to modify its electronic properties. The picolinamide itself can be considered a protecting group for an amine, which can be cleaved under reductive conditions. researchgate.netcam.ac.uk N-Boc protection of the picolinamide has been utilized to facilitate its subsequent cleavage. researchgate.netresearchgate.net

Table 2: Common Protecting Groups for Amino and Amide Moieties

| Functional Group | Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Reference |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) | masterorganicchemistry.com |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (H₂/Pd-C) | masterorganicchemistry.com |

| Amide (Picolinamide) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Facilitates subsequent amide cleavage | researchgate.netresearchgate.net |

| Amine | Picolinoyl | - | Picolinic acid, coupling agent | Zn/HCl | researchgate.netcam.ac.uk |

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of this compound is dictated by its three key structural components: the 3-amino group on the pyridine ring, the picolinamide amide functionality, and the 4-fluorobenzyl moiety.

Reactivity of the Amino Group: Nucleophilic Substitutions

The 3-amino group imparts nucleophilic character to the pyridine ring. The lone pair of electrons on the nitrogen atom can participate in nucleophilic substitution reactions. savemyexams.com However, the reactivity is influenced by the electronic properties of the pyridine ring. The synthesis of aminopyridines can sometimes be achieved through nucleophilic aromatic substitution of a suitable leaving group, such as a halide, on the pyridine ring. researchgate.net The nucleophilicity of the amino group can be temporarily masked by protonation in acidic media or by using protecting groups as discussed previously. libretexts.org

Reactivity of the Picolinamide Amide Group

The amide bond in picolinamide is relatively stable due to resonance delocalization. researchgate.net However, it can undergo transformations under specific conditions. Hydrolysis to the corresponding carboxylic acid can be achieved under harsh acidic or basic conditions, often requiring elevated temperatures. The picolinamide can also be reduced to the corresponding amine under mild reductive conditions, such as with zinc in the presence of hydrochloric acid. researchgate.netcam.ac.uk This transformation is particularly useful as it allows the picolinamide to function as a removable directing group in C-H activation strategies. chim.itresearchgate.net

Electrophilic Aromatic Substitution on the Fluorobenzyl Moiety

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Preference |

| -F | Deactivating | Ortho, Para |

| -CH₂R | Activating | Ortho, Para |

Scalability Considerations in Laboratory Synthesis

The transition of a synthetic route from a laboratory scale to a larger, potentially industrial, scale presents a unique set of challenges. pharmafeatures.com For a multi-step synthesis of a molecule like this compound, several factors must be carefully considered. frontiersin.org

Process Development: The initial synthetic route may need to be optimized for scalability. This includes minimizing the number of steps, avoiding hazardous or expensive reagents, and ensuring that each step proceeds with high yield and selectivity. arborpharmchem.com

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, can be impractical and costly on a larger scale. The development of crystallization or extraction-based purification methods is often necessary.

Impurity Profile: The presence of impurities, even in small amounts, can become significant at a larger scale. A thorough understanding of the potential side reactions and the development of analytical methods to monitor impurity levels are crucial. pharmafeatures.com

Safety and Environmental Impact: The handling of large quantities of chemicals requires a rigorous safety assessment. The environmental impact of the synthesis, including solvent usage and waste generation, also becomes a more critical consideration.

For the synthesis of nitrogen-containing heterocyclic compounds like this compound, ensuring consistent regioselectivity and managing the protection and deprotection of multiple functional groups are key challenges that need to be addressed for a successful and efficient scale-up. nih.gov

Structure Activity Relationship Sar Studies of 3 Amino 5 4 Fluorobenzyl Picolinamide Derivatives

General Principles of SAR in Picolinamide-Based Compounds

Picolinamide-based compounds, characterized by a pyridine (B92270) ring bearing an amide functional group, are a versatile scaffold in drug discovery. The pyridine ring is not merely a structural framework but an active participant in molecular interactions. Its nitrogen atom can act as a hydrogen bond acceptor and its aromatic nature allows for π-π stacking interactions with biological targets.

Impact of Pyridine Ring Substitutions on Investigational Activity

Substitutions on the pyridine ring of the picolinamide (B142947) scaffold are a primary avenue for modulating biological activity. The nature, position, and size of these substituents can profoundly alter the compound's pharmacological profile.

Influence of the 3-Amino Group

The 3-amino group is a critical determinant of the biological activity in many picolinamide series. Its presence can significantly influence the molecule's interaction with its biological target. Studies on related heterocyclic systems, such as 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, have demonstrated that this amino group is often essential for potent activity. It can act as a hydrogen bond donor, forming crucial interactions within the active site of a target protein. The basicity of the amino group, which can be modulated by other substituents on the pyridine ring, also plays a role in its interaction with acidic residues in the binding pocket.

Role of the 5-(4-fluorobenzyl) Moiety

The substituent at the 5-position of the picolinamide ring plays a significant role in defining the potency and selectivity of the compound. The 5-(4-fluorobenzyl) moiety in the parent compound introduces a combination of steric bulk and specific electronic properties. The benzyl (B1604629) group itself provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of the binding site.

The fluorine atom on the phenyl ring is a key feature. Fluorine is a highly electronegative atom that can alter the electronic distribution of the phenyl ring, potentially influencing π-π stacking interactions. Furthermore, it can participate in hydrogen bonding with suitable donor groups in the target protein. The position of the fluorine atom is also crucial; in many cases, para-substitution is found to be optimal for activity.

Research on analogous series provides insights into the importance of the 5-position substituent. For instance, in a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, variations at the 5-position significantly impacted anti-proliferative activity. While direct data for 3-Amino-5-(4-fluorobenzyl)picolinamide is not available, the following table illustrates the effect of modifications at the 5-position in a closely related thieno[2,3-b]pyridine (B153569) scaffold, highlighting the importance of this position for biological activity.

| Compound | R Group at 5-position | IC50 (µM) against HCT116 cells | IC50 (µM) against MDA-MB-231 cells |

|---|---|---|---|

| 1 | -H | >10 | >10 |

| 2 | -CH2CH=CH-Ph | 0.12 | 0.15 |

| 3 | -CH2CH(OH)CH2-Ph | 0.08 | 0.11 |

Data extrapolated from studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridine derivatives as direct data for this compound derivatives is not publicly available.

Effects of Other Substituents on the Picolinamide Backbone

Beyond the 3-amino and 5-benzyl groups, other substitutions on the picolinamide backbone can further refine the activity profile. For instance, studies on 4-amino-picolinic acid derivatives have shown that the introduction of halogen atoms or small alkyl groups at other positions of the pyridine ring can influence the herbicidal activity. mdpi.com It was observed that substituents at the 2 and 4 positions of a phenyl ring attached to the core structure led to superior inhibitory activity compared to substitutions at the 3-position. mdpi.com Both strong electron-withdrawing and electron-donating groups were found to decrease the inhibitory activity. mdpi.com

Modifications to the Amide Linkage and Terminal Groups

Bioisosteric Replacements of the Amide Bond

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound while retaining its biological activity. Replacing the amide bond with a bioisostere can address issues such as poor metabolic stability, as amides are susceptible to hydrolysis by proteases.

Common bioisosteres for the amide bond include heterocycles like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. These five-membered aromatic rings can mimic the geometry and hydrogen bonding capabilities of the amide group. For example, the 1,2,4-oxadiazole (B8745197) ring has been successfully used as an amide bioisostere, leading to compounds with improved pharmacokinetic profiles. The choice of the specific bioisostere depends on the desired electronic and steric properties.

The following table presents some common bioisosteric replacements for the amide bond and their general properties.

| Amide Bioisostere | Key Features | Potential Advantages |

|---|---|---|

| 1,2,4-Oxadiazole | Planar, aromatic, contains hydrogen bond acceptors. | Increased metabolic stability, improved pharmacokinetic properties. |

| 1,3,4-Oxadiazole | Planar, aromatic, different arrangement of heteroatoms compared to 1,2,4-isomer. | Can offer alternative hydrogen bonding patterns and improved stability. |

| 1,2,3-Triazole | Planar, aromatic, can be synthesized via "click chemistry". | High chemical stability, versatile for creating diverse libraries of compounds. |

| Thioamide | Replacement of the carbonyl oxygen with sulfur. | Alters hydrogen bonding properties and electronic character. |

Exploration of Aryl and Heteroaryl Substituents

The systematic modification of aryl and heteroaryl substituents on a lead compound is a common strategy to probe the binding pocket of a biological target and enhance molecular interactions. In the context of this compound derivatives, the exploration of various aryl and heteroaryl groups in place of the 4-fluorobenzyl moiety can significantly impact biological activity.

Research on analogous picolinic acid derivatives has demonstrated that the nature and position of substituents on an aryl ring can dramatically alter efficacy. For instance, in studies on 6-aryl-2-picolinic acid herbicides, the introduction of different substituents on the phenyl ring led to a wide range of biological activities. mdpi.commdpi.com It was observed that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents play a crucial role.

Applying these principles to this compound, one could hypothesize a similar dependence on the substitution pattern of the benzyl group. Modifications to the fluoro-substituent, or its replacement with other groups like chloro, methyl, or methoxy, could modulate the electronic and steric profile of the molecule, thereby affecting its interaction with the target protein. Furthermore, replacing the entire phenyl ring with other aromatic systems, such as different heteroaryl rings (e.g., pyridine, thiophene, or pyrazole), could introduce new hydrogen bonding opportunities or improved hydrophobic interactions, potentially leading to enhanced activity.

The following interactive table illustrates a hypothetical SAR exploration for derivatives of this compound, showcasing how variations in the aryl substituent could influence biological activity.

| Compound ID | R Group (Aryl/Heteroaryl) | Relative Activity (%) |

| 1 | 4-Fluorophenyl | 100 |

| 2 | Phenyl | 85 |

| 3 | 4-Chlorophenyl | 110 |

| 4 | 4-Methylphenyl | 95 |

| 5 | 4-Methoxyphenyl | 105 |

| 6 | 2-Pyridyl | 120 |

| 7 | 3-Thienyl | 115 |

This table is for illustrative purposes and based on general SAR principles observed in related chemical series.

Stereochemical Considerations in Activity Modulation

Stereochemistry is a critical factor in the biological activity of chiral compounds, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of a chiral center, for instance by substitution on the benzylic carbon, would necessitate a thorough investigation of the stereochemical requirements for activity.

The differential activity of enantiomers arises from the three-dimensional nature of drug-target interactions. A biological target, such as an enzyme or receptor, possesses a chiral binding site. Consequently, one enantiomer of a chiral drug may fit into the binding site more precisely than the other, leading to a stronger interaction and higher biological activity.

In the development of derivatives of this compound, should a chiral center be introduced, it would be imperative to synthesize and test the individual enantiomers. This would determine if the biological activity is stereospecific and which enantiomer is the eutomer (the more active one). Such studies are crucial for developing a drug with an optimal therapeutic index and minimizing potential off-target effects or toxicity associated with the less active enantiomer (the distomer). The synthesis of enantiomerically pure compounds can be achieved through asymmetric synthesis or chiral resolution of a racemic mixture.

Computational Chemistry and SAR Analysis

Computational chemistry provides powerful tools to rationalize experimental SAR data and to guide the design of new, more potent compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, and ligand- and structure-based design are integral to modern drug discovery.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying molecular properties, known as descriptors, a predictive model can be built. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or lipophilic (e.g., logP).

For a series of this compound derivatives, a QSAR study would involve compiling the biological activity data for a set of synthesized and tested compounds. Then, various molecular descriptors for each compound would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would be used to generate a QSAR equation that correlates the descriptors with the activity.

A hypothetical QSAR data table for a set of derivatives is presented below:

| Compound ID | Biological Activity (pIC50) | LogP (Lipophilicity) | Molecular Volume (ų) | Dipole Moment (Debye) |

| 1 | 7.2 | 3.5 | 250 | 2.1 |

| 2 | 6.8 | 3.2 | 240 | 1.9 |

| 3 | 7.5 | 3.8 | 260 | 2.3 |

| 4 | 7.1 | 3.6 | 255 | 2.0 |

| 5 | 7.3 | 3.7 | 258 | 2.2 |

This table contains hypothetical data for illustrative purposes.

A valid QSAR model can be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and saving time and resources.

In the absence of a known 3D structure of the biological target, ligand-based design methods can be employed. These approaches rely on the knowledge of a set of molecules that are active against the target. By analyzing the common structural features and properties of these active molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. The pharmacophore model can then be used to screen virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds.

Conversely, if the three-dimensional structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design can be utilized. This powerful approach involves docking virtual compounds into the binding site of the target protein to predict their binding mode and affinity. nih.gov By visualizing the interactions between a ligand and the protein, medicinal chemists can make rational modifications to the ligand's structure to improve its fit and enhance key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound derivatives, docking studies could reveal how the 3-amino group, the picolinamide core, and the 5-(4-fluorobenzyl) substituent interact with the target, providing a roadmap for the design of optimized analogs.

Advanced Research and Lead Optimization Strategies for Picolinamide Scaffolds

Strategies for Enhancing Metabolic Stability in Preclinical Models

A critical hurdle in drug development is ensuring a compound remains intact in the body long enough to exert its therapeutic effect. Metabolic instability can lead to rapid clearance and poor bioavailability. researchgate.net Researchers employ several strategies in preclinical models to improve the metabolic resilience of picolinamide-based compounds.

Key strategies include:

Structural Modifications : Altering the chemical structure is a primary method to block or slow down metabolic processes. researchgate.net For instance, replacing metabolically vulnerable hydrogen atoms with deuterium (B1214612) or fluorine can strengthen chemical bonds, making them less susceptible to enzymatic breakdown. researchgate.net Other modifications involve cyclization or changing ring sizes to protect labile parts of the molecule. researchgate.net

Blocking Metabolic Hotspots : Identifying the specific sites on a molecule that are most prone to metabolism (metabolic hotspots) allows for targeted modifications. For example, in a series of alicyclic amine compounds, piperidine (B6355638) analogues showed improved metabolic stability in rat liver microsomes compared to other versions. nih.gov

Introduction of Steric Hindrance : Adding bulky chemical groups near a metabolically susceptible site can physically block metabolic enzymes from accessing it.

Modulating Electronic Properties : Altering the electronic distribution within the molecule can make it a less favorable substrate for metabolic enzymes.

Preclinical evaluation of metabolic stability is often conducted using in vitro models such as liver microsomes, which contain many of the key drug-metabolizing enzymes. researchgate.netnih.gov These high-throughput screens measure parameters like the metabolic half-life (t1/2) to predict in vivo clearance. researchgate.net

| Strategy | Example Modification | Rationale |

| Isosteric Replacement | Replacing a C-H bond with a C-F bond | The Carbon-Fluorine bond is stronger and more resistant to oxidative metabolism. |

| Ring System Modification | Substituting a piperazine (B1678402) ring with a piperidine ring | Can alter the molecule's susceptibility to specific metabolic enzymes and improve stability. nih.gov |

| Cyclization | Incorporating a linear part of the molecule into a ring structure | Reduces conformational flexibility, which can protect against metabolism. researchgate.net |

Optimization of Pharmacokinetic Properties in Investigational Compounds

Optimizing pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes a drug—is essential for developing an effective therapeutic. For picolinamide (B142947) scaffolds, this involves a delicate balance of potency, solubility, and stability.

Membrane Permeability and Intracellular Target Engagement

For a drug to be effective, it must not only reach the target tissue but also penetrate the cell membrane to engage with its intracellular target. Assessing cell permeability and target engagement early in the discovery process is crucial. nih.govpromega.com

Bioluminescence resonance energy transfer (BRET) assays, such as the NanoBRET™ Target Engagement platform, provide a powerful method for quantifying compound binding to target proteins within living cells. promega.comnih.gov This technology allows researchers to measure the intracellular affinity and residence time of a compound, which may differ significantly from measurements with isolated proteins. nih.gov

Comparing a compound's potency in live cells versus permeabilized cells can reveal the impact of membrane permeability on its effectiveness. nih.gov For many kinase inhibitors, cellular potency can be affected by their ability to cross cell membranes and by competition from high intracellular concentrations of ATP. mdpi.com A significant drop in potency in live cells compared to biochemical assays often points to poor permeability. mdpi.com Therefore, optimizing the structure to enhance permeability is a key goal in lead optimization to ensure that the compound can reach and effectively bind to its intracellular target. nih.govprotocols.io

Bioavailability Studies in Animal Models

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter determined in animal models. Low oral bioavailability can necessitate higher doses or alternative administration routes.

Reducing Off-Target Liabilities through Structural Modification

Selectivity is a cornerstone of modern drug design. A compound that binds to unintended "off-targets" can cause unwanted side effects. Structural modification plays a pivotal role in minimizing these liabilities.

In the optimization of a series of picolinamide antibacterials, a lead compound was found to be equally active against the target pathogen, C. difficile, and the off-target bacteria MRSA. nih.gov A simple structural change—repositioning a single nitrogen atom to create a constitutional isomer (compound 87)—resulted in a greater than 1000-fold increase in selectivity for C. difficile. nih.gov This new analogue was potent against the target while being virtually inactive against MRSA and other normal gut microbiota. nih.gov This highlights how subtle structural modifications can dramatically enhance selectivity and reduce off-target activity. A systematic workflow combining metabolomics, metabolic modeling, and protein structural analysis can also be used to proactively identify and mitigate potential off-targets. nih.gov

Computational Approaches in Lead Optimization

Computational methods are increasingly used to accelerate the lead optimization process by providing insights that are difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations are a powerful computational tool used to understand how a compound (ligand) interacts with its protein target over time. These simulations can predict the binding mode of a compound and the stability of the resulting protein-ligand complex.

In a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives, MD simulations were used to explore the binding modes of newly designed inhibitors. nih.gov The simulations revealed that specific amino acid residues, such as Asn535, played a crucial role in stabilizing the inhibitor within the binding pocket. nih.gov By providing a dynamic view of the binding interactions, MD simulations can guide the rational design of new analogues with improved affinity and stability, helping to prioritize which compounds should be synthesized and tested in the lab. nih.gov

Virtual Screening and Scaffold Hopping for Improved Candidates

In the quest for more effective therapeutic agents, modern drug discovery heavily relies on computational techniques to accelerate the identification and optimization of lead compounds. For the picolinamide scaffold, particularly concerning derivatives like 3-Amino-5-(4-fluorobenzyl)picolinamide, virtual screening and scaffold hopping represent powerful strategies to uncover novel candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

Virtual screening allows for the rapid, in silico assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process significantly narrows down the number of candidates for experimental testing, thereby saving time and resources. The process typically begins with the creation of a pharmacophore model, which is an ensemble of the essential steric and electronic features required for optimal interaction with the target receptor.

For a picolinamide derivative such as this compound, a hypothetical pharmacophore model could be constructed based on its known or predicted interactions with a target, such as a specific kinase. This model would highlight key features, including hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

Table 1: Illustrative Pharmacophore Features for a Picolinamide Scaffold

| Pharmacophoric Feature | Potential Interacting Group on this compound | Interaction Type |

|---|---|---|

| Hydrogen Bond Donor | Amino group (-NH2), Amide group (-CONH2) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Pyridine (B92270) nitrogen, Carbonyl oxygen (-C=O) | Hydrogen Bonding |

| Aromatic Ring | Picolinamide ring, 4-fluorobenzyl group | π-π Stacking, Hydrophobic Interactions |

| Hydrophobic Center | Benzyl (B1604629) group | Hydrophobic Interactions |

Once a pharmacophore model is established, large chemical databases can be screened to identify molecules that match these features. The hits from this initial screening are then typically subjected to molecular docking simulations to predict their binding orientation and affinity within the active site of the target protein.

Scaffold hopping, on the other hand, is a computational strategy that aims to identify novel molecular scaffolds that can serve as bioisosteric replacements for a known active scaffold. This technique is particularly useful for overcoming issues with the original scaffold, such as poor pharmacokinetic properties, toxicity, or patentability. The goal is to retain the key pharmacophoric features while exploring new chemical space.

Starting with the picolinamide core of this compound, scaffold hopping algorithms could be employed to search for alternative heterocyclic systems that can present the essential substituent groups in a similar spatial arrangement. This could lead to the discovery of entirely new classes of compounds with potentially improved drug-like properties.

Table 2: Potential Scaffold Hops for the Picolinamide Core

| Original Scaffold | Potential Replacement Scaffolds | Rationale for Replacement |

|---|---|---|

| Picolinamide | Pyrimidinamide, Pyrazinamide, Thiazole carboxamide | Maintain key hydrogen bonding and aromatic features while altering physicochemical properties. |

The combination of virtual screening and scaffold hopping can be a highly effective strategy in lead optimization. For instance, a virtual screen might identify a set of initial hits, and subsequent scaffold hopping on these hits could generate a diverse library of related compounds with potentially superior properties. These new candidates would then be synthesized and subjected to in vitro and in vivo testing to validate the computational predictions. Through these iterative cycles of computational design and experimental validation, researchers can efficiently navigate the chemical landscape to discover next-generation drug candidates based on the picolinamide scaffold.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Biological Targets for Picolinamide (B142947) Frameworks

The versatility of the picolinamide scaffold has been demonstrated through its interaction with a diverse range of biological targets, suggesting significant potential for future discovery. Research has identified picolinamide derivatives as potent modulators of enzymes and receptors implicated in numerous disease areas. nih.govnih.govscispace.comnih.gov A primary future direction is the systematic screening of both existing and novel picolinamide libraries against emerging therapeutic targets.

Key areas of exploration include:

Enzyme Inhibition: Picolinamides have shown inhibitory activity against enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for metabolic diseases, acetylcholinesterase (AChE) for neurodegenerative disorders, and vascular endothelial growth factor receptor-2 (VEGFR-2) for cancer. nih.govscispace.comnih.govnih.gov Future work will likely target other enzyme families, such as kinases, proteases, and epigenetic modifiers like histone demethylases. tandfonline.com

Receptor Modulation: The 3-aminopicolinamide core, in particular, has been identified as a "warhead" for positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor subtype 4 (mGlu4), a target for Parkinson's disease. nih.govnih.gov This opens avenues for exploring other G-protein coupled receptors (GPCRs) and ion channels where allosteric modulation could be therapeutically beneficial.

Protein-Protein Interaction (PPI) Inhibition: Certain picolinamide derivatives have been developed as inhibitors of the WDR5-MLL1 interaction, which is critical in some forms of leukemia. tandfonline.comdovepress.com This highlights the potential of the scaffold to disrupt pathological PPIs, a challenging but increasingly important area of drug discovery.

Antimicrobial Targets: Research has demonstrated that specific picolinamide analogues exhibit potent and selective activity against the pathogenic bacterium Clostridioides difficile, suggesting that novel bacterial targets can be engaged by this chemical class. nih.gov

Table 1: Established and Investigational Biological Targets for Picolinamide Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference |

|---|---|---|---|

| Enzyme | 11β-HSD1 | Diabetes, Metabolic Syndrome | nih.govgoogle.com |

| Enzyme | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Enzyme | VEGFR-2 Kinase | Cancer | scispace.comnih.gov |

| Receptor | mGlu4 (PAM) | Parkinson's Disease | nih.govnih.gov |

| Protein-Protein Interaction | WDR5-MLL1 | Leukemia | tandfonline.comdovepress.com |

| Bacterial Target | Unnamed (in C. difficile) | Infectious Disease | nih.gov |

Development of Advanced Synthetic Methodologies for Complex Analogues

The creation of diverse and complex analogues of 3-Amino-5-(4-fluorobenzyl)picolinamide is essential for exploring structure-activity relationships (SAR) and optimizing compound properties. Modern synthetic organic chemistry offers powerful tools to achieve this, with a particular focus on late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis.

A key advancement is the use of the picolinamide moiety itself as a directing group in transition metal-catalyzed C-H activation reactions. chim.itnih.gov This strategy enables chemists to selectively introduce new functional groups at specific positions on the molecule with high precision.

Future synthetic efforts will likely focus on:

Palladium and Cobalt-Catalyzed C-H Functionalization: These methods allow for the direct arylation, amination, and carbonylation of C-H bonds, providing efficient routes to complex heterocyclic systems like phenanthridines from simple picolinamide precursors. chim.itnih.govpsu.edu

Distal C-H Functionalization: While initial efforts focused on activating C-H bonds close to the directing group, newer methods are enabling the functionalization of more distant (e.g., delta δ) C-H bonds in aliphatic chains attached to the picolinamide scaffold. nih.gov

Multi-Component Reactions: The development of one-pot, multi-component reactions, such as the copper-catalyzed 1,2-methylamidation of alkynes using picolinamides, provides a rapid way to build molecular complexity from simple and readily available starting materials. researchgate.net

Table 2: Advanced Synthetic Methods Utilizing the Picolinamide Scaffold

| Methodology | Metal Catalyst | Transformation Achieved | Significance | Reference |

|---|---|---|---|---|

| Directed C-H Functionalization | Cobalt (Co) | Synthesis of various heterocycles | Low-cost and sustainable alternative to precious metals | chim.it |

| Sequential C-H Functionalization | Palladium (Pd) | Synthesis of phenanthridines | Builds complex polycyclic structures from simple precursors | nih.govpsu.edu |

| Distal C-H Chalcogenation | Palladium (Pd) | Site-selective introduction of sulfur or selenium groups | Enables functionalization of previously inaccessible positions | nih.gov |

| Three-Component 1,2-Methylamidation | Copper (Cu) | Formation of β-alkylated enamides from alkynes | Rapidly increases molecular complexity in a single step | researchgate.net |

Mechanistic Elucidation of Emerging Biological Activities

Understanding how picolinamide derivatives exert their biological effects at a molecular level is crucial for rational drug design. Future research will increasingly employ a combination of biochemical, biophysical, and computational techniques to clarify these mechanisms.

For enzyme inhibitors, kinetic studies are essential to determine the mode of inhibition. For example, certain picolinamide-based AChE inhibitors have been shown to exhibit a mixed-type inhibition, indicating they can bind to both the active site and a peripheral site on the enzyme. nih.gov Molecular docking studies can further illuminate these interactions, predicting binding poses and identifying key amino acid residues involved in the binding, such as those within the catalytic site of VEGFR-2. scispace.comnih.gov

In the case of mGlu4 PAMs, the mechanism does not involve direct competition with the natural ligand. Instead, the compound binds to a topographically distinct allosteric site on the receptor. nih.govnih.gov This binding event induces a conformational change that enhances the receptor's affinity for and/or response to glutamate. Future work will involve structural biology techniques like X-ray crystallography or cryo-electron microscopy to visualize these interactions directly.

Investigation of Synergistic Effects with Other Investigational Agents (In Vitro/In Vivo Models)

A significant translational perspective for picolinamide-based agents, particularly in oncology, is their potential use in combination therapies. The goal of combination therapy is to achieve synergistic effects, where the combined therapeutic impact is greater than the sum of the individual agents. nih.gov This can help overcome drug resistance, reduce the required doses of individual agents, and target multiple pathological pathways simultaneously. nih.gov

Future non-clinical research should systematically investigate the synergistic potential of picolinamide derivatives in relevant in vitro and in vivo models. For instance:

A picolinamide-based VEGFR-2 inhibitor could be tested in combination with standard-of-care cytotoxic agents or with inhibitors of other signaling pathways (e.g., EGFR, HER-2) in cancer cell lines. nih.gov

In neurodegeneration, an AChE inhibitor from the picolinamide class could be combined with agents targeting amyloid-beta or tau pathology to assess potential multi-faceted therapeutic effects.

For infectious diseases, a C. difficile-selective picolinamide could be evaluated alongside agents that promote the recovery of healthy gut microbiota.

These studies are critical for establishing the preclinical rationale for advancing specific picolinamide compounds into more complex translational models.

Design of Next-Generation Picolinamide Scaffolds with Enhanced Profiles

The ultimate goal of medicinal chemistry is to design molecules with an optimal balance of potency, selectivity, and drug-like properties (metabolism, pharmacokinetics, etc.). The design of next-generation picolinamide scaffolds will be guided by detailed SAR studies and advanced computational methods. nih.gov

Key strategies for enhancing molecular profiles include:

Improving Pharmacokinetic Properties: Researchers have successfully modified picolinamide scaffolds to improve crucial properties like central nervous system (CNS) penetration for neurological targets. nih.govnih.gov Another strategy involves isotopic substitution, such as replacing hydrogen with deuterium (B1214612), to slow metabolic breakdown and improve a compound's half-life without altering its binding affinity. nih.gov

Structure-Activity Relationship (SAR) Optimization: Systematic modification of the picolinamide core is used to map the SAR. For example, adding a 3-amino group to the picolinamide "warhead" was found to be critical for achieving potency and CNS exposure in mGlu4 modulators. nih.gov Similarly, the substitution pattern on the picolinamide ring was found to impart exquisite selectivity for C. difficile over other bacteria. nih.gov

Computational and AI-Driven Design: Future design efforts will increasingly leverage pharmacophore-informed generative models. arxiv.org These computational tools can analyze the key structural features required for activity and generate novel, drug-like molecules with a high probability of binding to the desired target, accelerating the discovery of next-generation scaffolds. nih.govarxiv.org

Table 3: Strategies for Designing Enhanced Picolinamide Scaffolds

| Strategy | Example Modification | Improved Property | Reference |

|---|---|---|---|

| SAR Optimization | Addition of a 3-amino group to the picolinamide ring | Enhanced potency and CNS penetration | nih.gov |

| Metabolic Stabilization | Introduction of deuterium (dideuteriumfluoromethoxy group) | Increased in vitro microsomal stability (longer half-life) | nih.gov |

| Selectivity Tuning | 2,4-substitution on the picolinamide core | >1000-fold selectivity for C. difficile vs. MRSA | nih.gov |

| Bioisosteric Replacement | Moving from a pyrazolo[4,3-b]pyridine to a functionalized picolinamide | Maintained potency while creating a distinct chemical series | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.